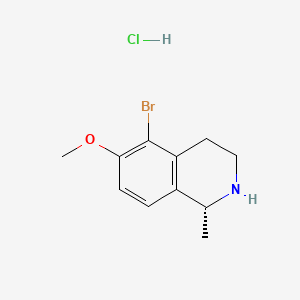
(R)-5-Bromo-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-5-Bromo-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 6th position, and a methyl group at the 1st position of the tetrahydroisoquinoline ring. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Bromo-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multiple steps:
Methoxylation: The methoxy group is introduced at the 6th position through a nucleophilic substitution reaction using methanol and a suitable base.
Methylation: The methyl group at the 1st position is introduced using methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH).
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
®-5-Bromo-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Reduced tetrahydroisoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives.
科学的研究の応用
®-5-Bromo-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in neurological and psychiatric disorders.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of ®-5-Bromo-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- ®-5-Bromo-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
- ®-5-Bromo-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrobromide
- ®-5-Bromo-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline sulfate
Uniqueness
®-5-Bromo-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly valuable in research and industrial applications where solubility and stability are crucial.
特性
分子式 |
C11H15BrClNO |
|---|---|
分子量 |
292.60 g/mol |
IUPAC名 |
(1R)-5-bromo-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C11H14BrNO.ClH/c1-7-8-3-4-10(14-2)11(12)9(8)5-6-13-7;/h3-4,7,13H,5-6H2,1-2H3;1H/t7-;/m1./s1 |
InChIキー |
VSAKDSDCYCXHAT-OGFXRTJISA-N |
異性体SMILES |
C[C@@H]1C2=C(CCN1)C(=C(C=C2)OC)Br.Cl |
正規SMILES |
CC1C2=C(CCN1)C(=C(C=C2)OC)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















